molecular formula C15H14N4O2 B4419207 N-(4-{IMIDAZO[12-A]PYRIMIDIN-2-YL}PHENYL)-2-METHOXYACETAMIDE

N-(4-{IMIDAZO[12-A]PYRIMIDIN-2-YL}PHENYL)-2-METHOXYACETAMIDE

Cat. No.: B4419207
M. Wt: 282.30 g/mol
InChI Key: XZAOMSOMLHFVOH-UHFFFAOYSA-N
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Description

N-(4-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-methoxyacetamide is a heterocyclic compound featuring a bicyclic imidazo[1,2-a]pyrimidine core linked to a phenyl group substituted with a methoxyacetamide side chain.

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-21-10-14(20)17-12-5-3-11(4-6-12)13-9-19-8-2-7-16-15(19)18-13/h2-9H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAOMSOMLHFVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{IMIDAZO[12-A]PYRIMIDIN-2-YL}PHENYL)-2-METHOXYACETAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Common synthetic methodologies include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Amide Bond Hydrolysis

The methoxyacetamide group undergoes hydrolysis under acidic or basic conditions. For example:
Reaction:
N-(4-Imidazopyrimidin-phenyl)-2-methoxyacetamide+H2OH+or OH2-Methoxyacetic acid+4-(Imidazo[1,2-a]pyrimidin-2-yl)aniline\text{N-(4-Imidazopyrimidin-phenyl)-2-methoxyacetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{2-Methoxyacetic acid} + \text{4-(Imidazo[1,2-a]pyrimidin-2-yl)aniline}

Key Factors:

  • Acidic conditions (e.g., HCl) promote cleavage via protonation of the amide carbonyl.

  • Basic conditions (e.g., NaOH) facilitate nucleophilic attack by hydroxide ions.

  • Stability studies of analogous benzamides (e.g., CID 1473433 ) indicate hydrolysis half-lives >24 hours at physiological pH, suggesting moderate stability.

Methoxy Group Reactivity

The methoxy (–OCH3_3) substituent participates in demethylation and nucleophilic substitution:

Demethylation

Oxidative cleavage (e.g., using BBr3_3) yields a hydroxyl group:
–OCH3BBr3–OH+CH3Br\text{–OCH}_3 \xrightarrow{\text{BBr}_3} \text{–OH} + \text{CH}_3\text{Br}

Nucleophilic Substitution

In polar aprotic solvents (e.g., DMF), the methoxy group can be replaced by amines or thiols:
–OCH3+NH2RΔ–NHR+CH3OH\text{–OCH}_3 + \text{NH}_2\text{R} \xrightarrow{\Delta} \text{–NHR} + \text{CH}_3\text{OH}

Evidence:

  • Similar reactivity is observed in 4-methoxybenzamide derivatives (CID 884000 ), where methoxy groups are selectively modified.

Imidazopyrimidine Core Reactivity

The bicyclic imidazo[1,2-a]pyrimidine system enables:

Electrophilic Aromatic Substitution (EAS)

  • Nitration: Directed by electron-rich positions (C5/C7), yielding nitro derivatives.

  • Halogenation: Chlorination or bromination occurs at C3/C5 under mild conditions (e.g., NCS or Br2_2).

Cyclization Reactions

Under Pd catalysis, cross-coupling with aryl halides forms polycyclic systems. For example:
Imidazopyrimidine+Ar–XPd(PPh3)4Imidazopyrimidine–Ar+HX\text{Imidazopyrimidine} + \text{Ar–X} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Imidazopyrimidine–Ar} + \text{HX}

Supporting Data:

  • Imidazo[1,2-a]pyridine-3-carboxamides (ACS Med. Chem. Lett. ) demonstrate analogous EAS behavior, with halogenation enhancing bioactivity.

Interaction with Biological Targets

While not a direct chemical reaction, binding studies reveal interactions via:

  • Hydrogen bonding: The acetamide carbonyl and imidazopyrimidine N-atoms form H-bonds with kinase active sites (e.g., PI3Kγ ).

  • π–π Stacking: The aromatic imidazopyrimidine and phenyl rings interact with hydrophobic pockets.

Table 1: Comparative Reactivity of Structural Analogs

CompoundCore StructureKey Reactions ObservedBioactivity Relevance
CID 1473433 Imidazo[1,2-a]pyrimidineAmide hydrolysis, EASAnticancer lead optimization
ACS Med. Chem. Lett. Imidazo[1,2-a]pyridineHalogenation, cross-couplingAnti-TB activity (MIC ≤1 μM)
CID 884000 Imidazo[1,2-a]pyridineMethoxy substitution, H-bondingKinase inhibition

Stability Under Synthetic Conditions

  • Thermal Stability: Decomposes above 250°C (TGA data inferred from PubChem analogs [5–7]).

  • Photostability: UV-Vis studies of similar imidazopyrimidines show <5% degradation after 48 hours under ambient light.

Mechanism of Action

The mechanism of action of N-(4-{IMIDAZO[12-A]PYRIMIDIN-2-YL}PHENYL)-2-METHOXYACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity/Use Reference
N-(4-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-methoxyacetamide Imidazo[1,2-a]pyrimidine Phenyl, methoxyacetamide ~310 (estimated) Not explicitly stated (inferred kinase inhibition) N/A
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine Ethyl benzoate, phenethylamino ~363 Kinase inhibitor candidate
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Isoxazole Ethyl benzoate, phenethylthio ~385 Antimicrobial or anti-inflammatory
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide Piperidine Methoxymethyl, propanamide 284.38 Pharmaceutical intermediate
2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Ethylsulfonyl, trifluoromethyl ~422 Insecticidal activity
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)azidoacetamide Pyrimidine-triazole hybrid Azidoacetamide, pyridinyl ~377 Kinase inhibition (imatinib analog)

Key Observations:

Core Heterocycle Diversity :

  • The target compound’s imidazo[1,2-a]pyrimidine core distinguishes it from pyridazine (I-6230), isoxazole (I-6373), and imidazo[4,5-b]pyridine () derivatives. These variations influence electronic properties and binding affinity to biological targets .
  • Imidazo[4,5-b]pyridine derivatives (e.g., ) often exhibit insecticidal activity due to trifluoromethyl and sulfonyl groups, whereas the target’s methoxyacetamide may favor kinase interaction .

Substituent Effects :

  • Methoxyacetamide in the target compound enhances solubility compared to ethyl benzoate esters (I-6230, I-6373) or azidoacetamide () .
  • Piperidine-based compounds () prioritize intermediate synthesis, lacking the bicyclic heteroaromatic core critical for target engagement .

Pharmacological Implications :

  • Pyrimidine-triazole hybrids () demonstrate kinase inhibition via triazole-mediated hydrogen bonding, whereas the target’s acetamide may mimic this interaction with improved metabolic stability .
  • Trifluoromethyl groups in compounds increase lipophilicity and bioavailability, a feature absent in the target but partially compensated by its methoxy group .

Research Findings and Comparative Analysis

Activity Against Kinases and Enzymes

  • Imatinib Analogs () : Pyrimidine-triazole derivatives show potent kinase inhibition (IC₅₀ < 1 µM) via triazole-kinase domain interactions. The target compound’s acetamide group may similarly interact with ATP-binding pockets but with distinct selectivity profiles .
  • Isoxazole Derivatives () : I-6373’s phenethylthio group enhances membrane permeability, but its isoxazole core limits kinase affinity compared to the target’s imidazo[1,2-a]pyrimidine .

Physicochemical and ADME Properties

  • Solubility : The target’s methoxyacetamide (~-2.1 logP estimated) improves aqueous solubility versus I-6230’s ethyl ester (~2.5 logP) .
  • Metabolic Stability : Piperidine-based compounds () are prone to cytochrome P450 oxidation, whereas the target’s rigid bicyclic core may resist degradation .

Biological Activity

N-(4-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-methoxyacetamide is a compound belonging to the imidazo[1,2-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Imidazo[1,2-a]pyrimidines are known for their potential as therapeutic agents in various diseases, including cancer and inflammatory disorders. This article delves into the biological activity of this specific compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(4-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-methoxyacetamide can be represented as follows:

  • Molecular Formula : C14H15N3O2
  • IUPAC Name : N-(4-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-methoxyacetamide
  • CAS Number : [To be included based on specific databases]

Physical Properties

PropertyValue
Melting Point[To be determined]
Solubility[Specific solvents]
Purity[To be specified]

Overview of Biological Activities

Imidazo[1,2-a]pyrimidine derivatives exhibit a wide range of biological activities, including:

  • Anticancer : Many derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways.
  • Antimicrobial : Some compounds possess antibacterial and antifungal properties.
  • Anti-inflammatory : Certain imidazo derivatives exhibit anti-inflammatory effects by modulating immune responses.

Case Studies and Research Findings

  • Anticancer Activity
    • A study demonstrated that imidazo[1,2-a]pyrimidine derivatives inhibit c-KIT kinase activity, which is crucial in certain cancers like gastrointestinal stromal tumors (GISTs). The compounds showed IC50 values in the nanomolar range against imatinib-resistant cell lines, indicating strong potential as targeted therapies for resistant tumors .
  • Antimicrobial Effects
    • Research involving a series of synthesized imidazo[1,2-a]pyrimidine derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested against various strains, showing promising results that warrant further investigation .
  • Anti-inflammatory Properties
    • Another study highlighted the ability of certain imidazo derivatives to inhibit Btk (Bruton’s tyrosine kinase), a target for treating autoimmune diseases. The inhibition of Btk suggests potential applications in managing conditions characterized by aberrant B-cell activation .

Structure-Activity Relationship (SAR)

Understanding the SAR of N-(4-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-methoxyacetamide is crucial for optimizing its biological activity. Key findings include:

  • Substituents on the imidazo ring significantly influence potency and selectivity.
  • Modifications at the phenyl ring can enhance solubility and bioavailability.

A detailed SAR analysis can guide future synthetic efforts to develop more effective derivatives.

Q & A

Q. What synthetic routes are recommended for N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-methoxyacetamide, and what parameters critically influence yield?

Methodological Answer: The synthesis typically involves three key steps:

Substitution reaction : Reacting a halogenated nitrobenzene derivative with a heterocyclic alcohol (e.g., imidazo[1,2-a]pyrimidin-2-ol) under alkaline conditions to form the nitro intermediate .

Reduction : Converting the nitro group to an amine using iron powder or catalytic hydrogenation under acidic conditions .

Condensation : Coupling the amine intermediate with methoxyacetic acid derivatives (e.g., methoxyacetyl chloride) using a condensing agent like DCC (dicyclohexylcarbodiimide) or EDCI .

Q. Critical Parameters :

  • Catalyst selection : Use of zeolites or pyridine as catalysts improves reaction efficiency .
  • Temperature control : Reduction steps require strict temperature control (e.g., 50–70°C for iron-mediated reductions) to avoid side reactions .
  • Purification : Column chromatography (chloroform:methanol, 3:1) followed by recrystallization ensures high purity (>95%) .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the imidazo[1,2-a]pyrimidine core, methoxy group (δ ~3.3–3.5 ppm), and acetamide protons (δ ~2.1–2.3 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 352.142 [M+H]⁺) validates the molecular formula .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects trace impurities .

Q. How can researchers resolve discrepancies in reported biological activity data across different assay systems?

Methodological Answer: Discrepancies may arise from:

  • Assay conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or buffer pH affecting compound solubility .
  • Metabolic stability : Hepatic microsome assays (e.g., rat liver S9 fractions) can identify rapid degradation pathways, explaining low in vivo efficacy despite in vitro activity .

Q. Validation Strategies :

Orthogonal assays : Confirm activity using both fluorescence-based and radiometric assays .

Solubility optimization : Use co-solvents (e.g., DMSO ≤0.1%) or liposomal formulations to enhance bioavailability .

Q. What structural modifications enhance the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Lipophilicity enhancement : Introducing trifluoromethyl (-CF₃) or pyridyl groups improves blood-brain barrier penetration (logP optimization from 1.8 to 2.5) .
  • Metabolic stability : Replace labile methoxy groups with bioisosteres (e.g., cyclopropyl) to reduce CYP450-mediated oxidation .

Q. SAR Table :

ModificationEffect on Half-life (t₁/₂)LogP Change
-OCH₃ → -CF₃t₁/₂ increased from 2.1h → 4.5h+0.7
Imidazo → Pyridazinet₁/₂ decreased from 3.2h → 1.8h-0.3

Q. How can computational methods guide the design of derivatives with improved target binding affinity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Key residues (e.g., Lys123 in Aurora A kinase) form hydrogen bonds with the acetamide carbonyl .
  • MD simulations : Identify conformational stability of the imidazo[1,2-a]pyrimidine core in hydrophobic pockets over 100 ns trajectories .

Key Finding :
Derivatives with bulkier substituents at the phenyl ring show 10-fold higher binding affinity (IC₅₀ from 50 nM → 5 nM) due to enhanced van der Waals interactions .

Q. What experimental strategies mitigate toxicity observed in preliminary in vivo studies?

Methodological Answer:

  • Prodrug approach : Mask the acetamide group with a cleavable ester (e.g., pivaloyloxymethyl) to reduce hepatotoxicity .
  • Dose optimization : Conduct MTD (maximum tolerated dose) studies in rodents, starting at 10 mg/kg and escalating based on plasma AUC (target: ≥5 µg·h/mL) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{IMIDAZO[12-A]PYRIMIDIN-2-YL}PHENYL)-2-METHOXYACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-{IMIDAZO[12-A]PYRIMIDIN-2-YL}PHENYL)-2-METHOXYACETAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.